5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This specific compound features a thiazole ring, a pyrimidine moiety, and a fluorophenyl substituent, making it an interesting candidate for pharmaceutical research, particularly in the field of anticancer and antimicrobial agents.
The compound can be synthesized through various methods involving thiazole and pyrimidine chemistry. Research articles and patents provide insights into its synthesis, properties, and potential applications in medicinal chemistry.
5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine is classified as a heterocyclic organic compound due to the presence of nitrogen and sulfur atoms in its structure. It falls under the category of bioactive compounds with potential therapeutic applications.
The synthesis of 5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine can be achieved through several established methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice (e.g., dimethyl sulfoxide or tetrahydrofuran), and stoichiometry to optimize yield and purity. For instance, flash column chromatography is commonly employed for purification after synthesis.
The molecular structure of 5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine consists of:
The molecular formula is CHFNS, with a molecular weight of approximately 253.32 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized for structural confirmation.
5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine can participate in various chemical reactions due to its functional groups:
Reactions are typically conducted under controlled conditions to avoid side reactions, and purification methods like recrystallization or chromatography are essential for isolating products.
The mechanism of action for compounds like 5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine often involves:
Studies have shown that thiazole derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms involving cell cycle arrest and modulation of signaling pathways.
5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine is expected to be a solid at room temperature, with properties such as:
The compound's reactivity can be characterized by:
Relevant data from studies should include solubility profiles and stability tests under various environmental conditions.
5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine has potential applications in several areas:
Thiazole-pyrimidine hybrids represent a privileged scaffold in modern medicinal chemistry, particularly in the development of targeted anticancer therapies. These bifunctional heterocyclic systems combine the versatile pharmacophoric properties of thiazole—notably its hydrogen-bonding capability and metabolic stability—with the pyrimidine ring's capacity for mimicking purine bases in enzyme binding pockets. This molecular architecture enables potent interactions with diverse kinase targets implicated in oncogenic signaling pathways, facilitating the rational design of inhibitors with improved selectivity and reduced off-target effects [8]. The strategic incorporation of substituents, such as fluorinated aryl groups and aminothiazole moieties, further enhances drug-like properties including membrane permeability, target affinity, and pharmacokinetic profiles, positioning these hybrids as promising candidates for kinase-focused drug discovery programs [10].
Thiazole-pyrimidine hybrids exhibit broad-spectrum kinase inhibitory activity by competitively targeting ATP-binding sites through key molecular interactions. The aminothiazole component often forms critical hydrogen bonds with kinase hinge regions, while appended aromatic systems engage in hydrophobic interactions within allosteric pockets. This dual-targeting capability is exemplified by derivatives demonstrating potent inhibition of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), kinases validated as therapeutic targets in multiple cancer types [8] [10].
Table 1: Kinase Inhibitory Profiles of Select Thiazole-Pyrimidine Hybrids
Compound | Kinase Target | IC₅₀ (μM) | Cellular Model |
---|---|---|---|
5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine | CDK9 | 0.004 | HepG2, MCF-7 |
Pyrazolo[3,4-b]pyridine derivative 5a | EGFR | 0.18 | MCF-7 |
Thiazolyl-pyrimidine 12b | CK2α | 2.39 | HepG2 |
Pyrimidine derivative 10 | DNA Gyrase | 0.83 | E. coli |
Molecular docking studies reveal that 5-(2-(2-fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine (Compound CID: 6539286) binds the CDK9 ATP-pocket via three critical interactions: (1) the thiazol-2-amino group donates hydrogen bonds to Glu92 and Cys93, (2) the pyrimidine nitrogen at position 1 accepts a hydrogen bond from Leu83, and (3) the 2-fluorophenyl moiety occupies a hydrophobic cleft formed by Ile25, Val33, and Ala46 [10]. This binding mode disrupts phosphorylation of RNA polymerase II C-terminal domain, inducing apoptosis through downregulation of anti-apoptotic proteins like Mcl-1.
Beyond CDK inhibition, these hybrids demonstrate polypharmacological potential against bacterial DNA gyrase—a structural analog of eukaryotic topoisomerase II—highlighting their utility in dual anticancer/antimicrobial applications. Derivatives bearing 4-methylthiazol-2-amine motifs exhibit enhanced gyrase B subunit inhibition (IC₅₀ = 0.83–2.15 μM) through π-stacking interactions with Phe88 and hydrogen bonding to Asp73 residues [8].
The structural architecture of 5-(2-(2-fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine (MW: 286.33 g/mol; CAS: 1217487-21-2) incorporates three pharmacologically optimized domains: a 4-methylthiazol-2-amine moiety, central pyrimidine linker, and 2-fluorophenyl substituent. Each domain contributes distinct binding interactions and physicochemical properties essential for its biological activity profile [8].
Table 2: Structure-Activity Relationship Analysis of Key Structural Domains
Structural Domain | Role in Biological Activity | Impact of Modifications |
---|---|---|
2-Aminothiazole ring | Hydrogen bond donation to kinase hinge regions (e.g., CDK2 Asp145) | Acylation reduces kinase affinity >90%; alkylation maintains potency but alters selectivity |
Methyl group at C4 (thiazole) | Hydrophobic filling of gatekeeper pocket; metabolic stabilization | Ethyl substitution increases logP but reduces solubility; removal abolishes CDK9 inhibition |
Pyrimidine linker | Spatial orientation of domains; hydrogen bond acceptance | Replacement with pyridine decreases planarity, reducing DNA intercalation |
2-Fluorophenyl at C2 (pyrimidine) | Hydrophobic interactions; enhanced membrane penetration; modulation of electronic properties | Ortho-fluoro critical for potency; para-fluoro decreases activity by 70% |
The 2-aminothiazole domain serves as a hydrogen bond donor surrogate for adenine, forming bidentate interactions with kinase catalytic residues. Methyl substitution at thiazole-C4 enhances hydrophobic contact with gatekeeper residues (e.g., CDK2 Phe80) while reducing oxidative metabolism at this position. The ortho-fluorine on the phenyl ring induces a 15° dihedral angle relative to the pyrimidine plane, optimizing steric complementarity with kinase hydrophobic pockets inaccessible to planar analogs. This conformation simultaneously improves solubility parameters (cLogP = 2.8) compared to non-fluorinated analogs (cLogP = 3.6) [8] [10].
Computational ADMET profiling predicts favorable drug-like properties: high Caco-2 permeability (Peff = 12.5 × 10⁻⁶ cm/s), moderate plasma protein binding (PPB = 85–89%), and CYP3A4-mediated oxidative metabolism producing inactive hydroxylated metabolites. The fluorine atom retards oxidative deamination by 3.7-fold compared to non-halogenated analogs, extending plasma half-life (t₁/₂ = 6.3 h in murine models) . Molecular dynamics simulations confirm stable binding with RMSD <1.8 Å over 100 ns trajectories in CDK2 and EGFR kinase domains, explaining nanomolar inhibitory potency against these targets [8] [10].
Table 3: Predicted Pharmacokinetic Parameters of 5-(2-(2-Fluorophenyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Parameter | Predicted Value | Methodology |
---|---|---|
Water Solubility (25°C) | 0.12 mg/mL | QikProp |
Caco-2 Permeability | 12.5 × 10⁻⁶ cm/s | PAMPA |
Plasma Protein Binding | 87.2% | Equilibrium dialysis |
Metabolic Stability (t₁/₂) | 42 min (human microsomes) | Microsomal incubation |
CYP3A4 Inhibition | IC₅₀ > 50 μM | Fluorescent probe assay |
hERG Inhibition | IC₅₀ > 30 μM | Patch clamp |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5